molecular formula C31H29NO9S4 B11037940 Tetramethyl 5',5',9'-trimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',9'-trimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11037940
M. Wt: 687.8 g/mol
InChI Key: USRLECZHXMITRL-UHFFFAOYSA-N
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Description

Tetramethyl 5’,5’,9’-trimethyl-6’-(thiophen-2-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which includes multiple functional groups such as thiophene, dithiole, and quinoline moieties, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’,9’-trimethyl-6’-(thiophen-2-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the thiophene and dithiole groups through sequential reactions. Key steps include:

    Formation of the Quinoline Core: This is achieved through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole compound under acidic conditions.

    Acetylation: The thiophene group is introduced via an acetylation reaction using thiophene-2-acetyl chloride.

    Esterification: The final step involves esterification to introduce the tetracarboxylate groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This typically involves:

    Catalyst Selection: Using efficient catalysts to speed up reactions.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification methods like chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’,9’-trimethyl-6’-(thiophen-2-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and dithiole groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to modify the quinoline and dithiole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced quinoline and dithiole derivatives.

    Substitution Products: Various substituted thiophene and quinoline derivatives.

Scientific Research Applications

Tetramethyl 5’,5’,9’-trimethyl-6’-(thiophen-2-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,9’-trimethyl-6’-(thiophen-2-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its multiple functional groups.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylbenzidine: Known for its use in colorimetric assays.

    Spirooxindoles: Similar spiro structure but different functional groups.

    Thiophene Derivatives: Share the thiophene moiety but differ in overall structure.

Uniqueness

Tetramethyl 5’,5’,9’-trimethyl-6’-(thiophen-2-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of spiro structure, multiple functional groups, and potential for diverse chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C31H29NO9S4

Molecular Weight

687.8 g/mol

IUPAC Name

tetramethyl 5',5',9'-trimethyl-6'-(2-thiophen-2-ylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H29NO9S4/c1-15-10-11-18-17(13-15)20-25(30(2,3)32(18)19(33)14-16-9-8-12-42-16)43-22(27(35)39-5)21(26(34)38-4)31(20)44-23(28(36)40-6)24(45-31)29(37)41-7/h8-13H,14H2,1-7H3

InChI Key

USRLECZHXMITRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CC5=CC=CS5

Origin of Product

United States

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